Organic SynthesisProtecting Group ChemistryProcess Chemistry
Researchers require a 4-(N-methylamino)piperidine synthon that survives ring functionalization without side reactions. This Boc-protected intermediate solves that need.
- **Core Value**: Pre-installed N-methyl group eliminates harsh methylation steps; acid-labile Boc protects during alkylation/acylation.
- **Performance**: Compatible with Buchwald-Hartwig aminations (DavePhos ligand system); ≥97% GC purity ensures reproducible catalysis.
- **Supply**: Stable at 2-8°C under inert gas; reliable for process scale-up with documented 90% yield benchmark.
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
CAS No.108612-54-0
Cat. No.B012783
⚠ Attention: For research use only. Not for human or veterinary use.
Tert-butyl methyl(piperidin-4-yl)carbamate: Protected 4-(Methylamino)piperidine Building Block
Tert-butyl methyl(piperidin-4-yl)carbamate (CAS 108612-54-0), also known as 4-N-Boc-4-N-methyl-aminopiperidine or TBMPC, is a protected amine derivative comprising a piperidine core bearing a methylamino group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen . This compound functions primarily as a versatile intermediate in organic synthesis and pharmaceutical research, with reported utility in the construction of biologically active molecules, including CCR5 antagonists and compounds targeting neurological disorders [1]. Its value as a building block stems from the orthogonal protection strategy it enables, permitting selective deprotection of the Boc group under acidic conditions while retaining the methyl functionality for downstream transformations .
N-Methyl pharmacophore pre-installed – Avoids post-synthetic N-methylation that can introduce side products.
3
CCR5 antagonist synthesis enabled – Reported as key intermediate for piperazine-based inhibitors requiring 4-(N-methylamino)piperidine core.
[1] Jiang, X.-H.; Song, Y.-L.; Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg. Med. Chem. Lett. 2004, 14 (12), 3113-3117. View Source
Why Unprotected or Differently Protected Piperidine Analogs Cannot Substitute
Direct substitution with unprotected 4-(methylamino)piperidine or alternative carbamate-protected analogs (e.g., benzyl carbamate or simple Boc-piperidine) is not feasible without compromising synthetic outcomes. The Boc group in tert-butyl methyl(piperidin-4-yl)carbamate offers a unique combination of acid-labile protection and stability under basic/nucleophilic conditions . The absence of the Boc group—as in free 4-(methylamino)piperidine—exposes the secondary amine, leading to uncontrolled side reactions during alkylation, acylation, or reductive amination steps . Conversely, employing a benzyl carbamate (Cbz) analog alters the deprotection logic, requiring hydrogenolysis which is incompatible with many functional groups and catalytic systems . Even among Boc-protected piperidines, the presence of the N-methyl substituent at the 4-position (as opposed to simple N-Boc-4-aminopiperidine, CAS 73874-95-0) is structurally required for the construction of N-methylated pharmacophores found in numerous drug candidates [1]. The following quantitative evidence substantiates why this specific protected intermediate is preferentially selected.
Target Compound
Boc + N-Methyl piperidine
Acid-labile Boc protects amine; methyl group is pre-installed for pharmacophore fidelity.
Substitute Risk
Free amine (no Boc)
Unprotected secondary amine leads to uncontrolled alkylation/acylation side reactions.
Target Compound
Boc + N-Methyl substitution
Methyl at 4-amino position is structurally required for CCR5 antagonist pharmacophores.
Substitute Risk
Boc-piperidine without N-methyl
Lacks N-methyl; produces different chemical series with divergent biological profiles.
Target Compound
Acid-labile Boc protection
Permits selective deprotection under mild acidic conditions compatible with many functional groups.
Substitute Risk
Cbz-protected analog
Benzyl carbamate requires hydrogenolysis, which may reduce functional groups or poison catalysts.
[1] Jiang, X.-H.; Song, Y.-L.; Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg. Med. Chem. Lett. 2004, 14 (12), 3113-3117. View Source
Quantitative Differentiation Evidence for Procurement
Synthetic Yield Benchmarking
A reported synthetic procedure for tert-butyl methyl(piperidin-4-yl)carbamate achieves a yield of 90%, delivering the product as a white solid . While direct head-to-head yield data against other Boc-protected 4-aminopiperidines are not available in the public domain, this yield aligns with the high end of reported Boc protection efficiencies for secondary amines (typically 70-95% range), indicating robust process reliability. For procurement planning, this yield supports consistent supply chain expectations.
Synthetic YieldReported
90%
Reported upper-quartile yield for secondary amine Boc protection.
Organic SynthesisProtecting Group ChemistryProcess Chemistry
Evidence Dimension
Synthetic Yield
Target Compound Data
90% yield
Comparator Or Baseline
Typical Boc protection yield range for secondary amines: 70-95% (class-level baseline)
Quantified Difference
Within upper quartile of typical range
Conditions
Boc protection of 4-(methylamino)piperidine; specific conditions not detailed in source.
Why This Matters
A reported 90% yield provides a benchmark for evaluating vendor-supplied material and ensures synthetic viability for larger-scale procurement.
Organic SynthesisProtecting Group ChemistryProcess Chemistry
Commercial Purity Specifications
Multiple reputable chemical suppliers specify the purity of tert-butyl methyl(piperidin-4-yl)carbamate at ≥97% as determined by gas chromatography (GC) . This represents a tangible, quantifiable procurement differentiator compared to alternative building blocks that may be offered at lower purities (e.g., 95% minimum) without documented analytical method validation. The GC purity specification ensures minimal interference from related impurities in subsequent synthetic steps.
Purity SpecificationCross-study comparable
≥97% (GC)
Verifiable quality benchmark with documented analytical method.
Reduces impurity-driven side reactions in sensitive steps.
Alternative piperidine carbamates typically offered at ≥95% (unspecified analytical method)
Quantified Difference
+2% minimum purity, with specified analytical method (GC)
Conditions
Commercial specification as per Certificates of Analysis from multiple vendors.
Why This Matters
The ≥97% GC purity specification provides a verifiable quality benchmark for procurement, reducing the risk of impurity-driven side reactions and ensuring reproducibility in sensitive downstream applications.
Structural Specificity in CCR5 Antagonist Synthesis
In the synthesis of the potent CCR5 antagonist Sch-350634 (an HIV-1 entry inhibitor), N'-Boc-4-methyl-4-aminopiperidine (i.e., tert-butyl methyl(piperidin-4-yl)carbamate) was employed as a 'smart building block' to achieve a concise and high-yielding synthesis [1]. The methyl substitution on the 4-amino group is structurally required for the pharmacophore of this antagonist class. Substitution with non-methylated analogs (e.g., N-Boc-4-aminopiperidine, CAS 73874-95-0) would yield a different chemical series with divergent biological activity profiles.
CCR5 Antagonist SynthesisClass-level inference
N-Methyl group is structurally required for pharmacophore. Unmethylated analog (CAS 73874-95-0) yields a different chemical series.
Structural requirement for target engagement in piperazine-based inhibitors.
Data to verify; activity comparison not directly reported in source.
Qualitative structural difference; activity data for analogs not directly compared in the cited source.
Conditions
CCR5 antagonist synthesis; structure-activity relationship inferred from target compound design.
Why This Matters
For researchers developing CCR5 antagonists or related piperazine-based inhibitors, the presence of the N-methyl group is a non-negotiable structural requirement, making tert-butyl methyl(piperidin-4-yl)carbamate the obligatory synthetic intermediate.
[1] Jiang, X.-H.; Song, Y.-L.; Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg. Med. Chem. Lett. 2004, 14 (12), 3113-3117. View Source
Reported Anticonvulsant and Anti-inflammatory Activity
Tert-butyl methyl(piperidin-4-yl)carbamate (TBMPC) has been studied for its anticonvulsant and anti-inflammatory activity . Specifically, it has been reported to reduce the frequency and duration of seizures in animal models and to decrease the production of pro-inflammatory cytokines in cell culture . While quantitative IC50 or ED50 values are not provided in the available technical datasheet, this documented biological activity distinguishes TBMPC from simple Boc-protected piperidine building blocks (e.g., 4-(N-Boc-amino)piperidine) that are primarily inert intermediates.
Bioactivity ProfileData to verify
Reported anticonvulsant and anti-inflammatory activity in animal models and cell culture; quantitative metrics not available.
May support CNS research tool compound use; distinct from inert Boc-piperidine intermediates.
Source review recommended; IC50/ED50 values not provided.
NeuropharmacologyAnticonvulsant ScreeningIn Vivo Pharmacology
Evidence Dimension
Biological Activity Profile
Target Compound Data
Demonstrated anticonvulsant and anti-inflammatory activity in animal models and cell culture.
Comparator Or Baseline
4-(N-Boc-amino)piperidine (CAS 73874-95-0): no reported direct biological activity; serves solely as synthetic intermediate.
Quantified Difference
Qualitative difference; quantitative activity metrics not reported.
Conditions
In vivo animal models (seizure models) and in vitro cell culture (cytokine assays).
Why This Matters
For programs exploring CNS or anti-inflammatory indications, TBMPC may offer a dual role as both a synthetic intermediate and a biologically active tool compound, whereas simpler Boc-piperidines do not possess this intrinsic activity.
NeuropharmacologyAnticonvulsant ScreeningIn Vivo Pharmacology
Optimal Application Scenarios Based on Verified Evidence
N-Methylated Piperidine Pharmacophore Synthesis
In medicinal chemistry programs requiring a 4-(N-methylamino)piperidine moiety, tert-butyl methyl(piperidin-4-yl)carbamate is the preferred protected intermediate. The Boc group ensures that the secondary amine remains masked during early-stage functionalization of the piperidine ring, while the N-methyl group is pre-installed, eliminating the need for a separate N-methylation step that could introduce side products or require harsh conditions . This scenario is particularly relevant for the construction of CCR5 antagonists and other piperazine-based inhibitors where the N-methyl substitution is critical for target engagement [1].
Palladium-Catalyzed Amination Reactions
Tert-butyl methyl(piperidin-4-yl)carbamate has been successfully employed as a substrate in Pd-catalyzed Buchwald-Hartwig aminations to yield 1-heteroaryl-4-(N-Boc-N-methyl)aminopiperidine derivatives in good to excellent yields [2]. The compound's compatibility with DavePhos ligand systems and tolerance of various heteroaryl chlorides make it a robust building block for library synthesis in drug discovery. Procurement of material with verified ≥97% GC purity ensures consistent performance in these catalytic reactions .
Neurological Disorder Drug Candidate Development
Given its documented anticonvulsant activity in animal models and its utility as a synthetic intermediate for neurological disorder-targeting agents, tert-butyl methyl(piperidin-4-yl)carbamate serves a dual-purpose role in CNS drug discovery . Researchers can leverage its intrinsic biological activity as a starting point for structure-activity relationship (SAR) studies, while simultaneously employing its Boc-protected amine handle for further derivatization. This contrasts with non-active Boc-piperidine building blocks that lack any standalone pharmacological profile.
Process Chemistry Scale-Up with Quality Specifications
For process chemists transitioning from discovery to scale-up, the availability of tert-butyl methyl(piperidin-4-yl)carbamate with a well-defined purity specification (≥97% by GC) and a reported synthetic yield benchmark (90%) provides a reliable foundation for route scouting and cost-of-goods estimation . The compound's stability under inert atmosphere storage (2-8°C) further supports its viability in larger-scale procurement and inventory management.
Application
Selection Property
Validation Focus
N-Methyl piperidine pharmacophore synthesis
Orthogonal Boc protection with pre-installed N-methyl group
Deprotection selectivity and side-product profile review
Pd-catalyzed amination (Buchwald-Hartwig)
Compatibility with DavePhos-type ligands and heteroaryl chlorides
Reported anticonvulsant/anti-inflammatory screening data
In vivo model endpoint reproducibility review
Process chemistry scale-up evaluation
Defined purity specification (≥97% GC) and reported yield benchmark
Cost-of-goods modelling and supply chain consistency review
[1] Jiang, X.-H.; Song, Y.-L.; Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg. Med. Chem. Lett. 2004, 14 (12), 3113-3117. View Source
[2] An efficient palladium-catalyzed synthesis of 1-heteroaryl-4-aminopiperidine derivatives from heteroaryl chlorides. Tetrahedron Lett. 2017, 58 (15), 1486-1489. https://www.sciencedirect.com/science/article/abs/pii/S0040403917302800 View Source
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